![molecular formula C8H11NO2 B14425150 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid CAS No. 83029-20-3](/img/structure/B14425150.png)
2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[222]oct-5-ene-3-carboxylic acid is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid typically involves the hypochlorite-mediated Hoffman degradation of the carboxamide obtained by ammonolysis of an anhydride . The resulting amino acid can be esterified in the presence of ethanol and thionyl chloride to furnish the amino ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in skeletal rearrangements under acidic conditions .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid for rearrangements and thionyl chloride for esterification .
Major Products Formed: The major products formed from these reactions include amino esters and rearranged bicyclic structures .
Scientific Research Applications
2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research into its medicinal properties includes its use as an intermediate in drug synthesis.
Industry: It is used in the preparation of materials such as polyimides and other polymers.
Mechanism of Action
The mechanism by which 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid exerts its effects involves its interaction with molecular targets through nucleophilic attack and intramolecular cyclization . These interactions can lead to the formation of various biologically active compounds.
Comparison with Similar Compounds
- 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- 2-Azabicyclo[3.2.1]octane
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
Uniqueness: 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
83029-20-3 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h1,3,5-7,9H,2,4H2,(H,10,11) |
InChI Key |
WBPCYIVUUZRJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


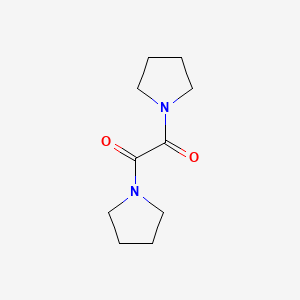
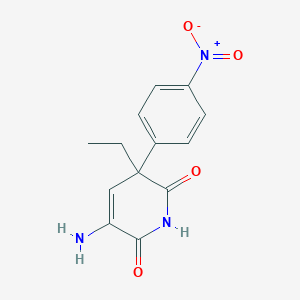
![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)
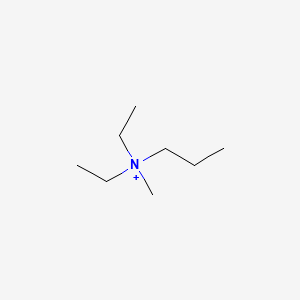
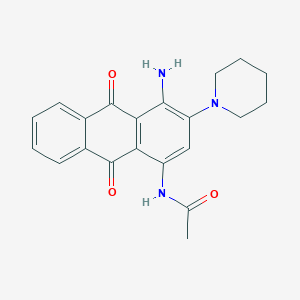
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)
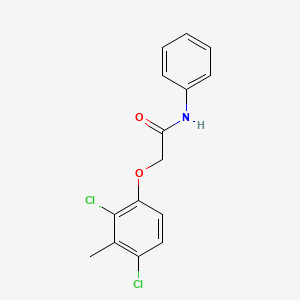

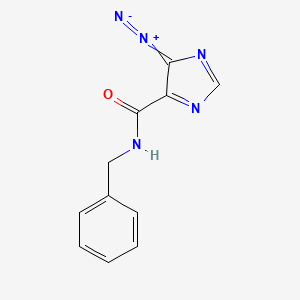
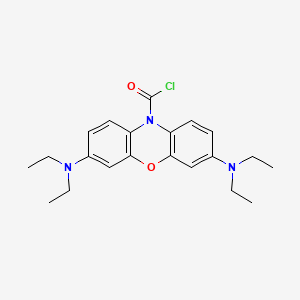

![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
